6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile

Kinase Inhibitor Design Binding Mode SAR

Avoid SAR dead-ends caused by generic azaindole substitutions. This specific 6-methyl-2-carbonitrile-7-azaindole provides a defined electrostatic and steric vector set essential for reproducible kinase hit expansion. Procurement value: • Functionalized Core: The 2-nitrile serves as a synthetic handle for parallel amide, amine, and tetrazole library synthesis. • Scaffold Precision: Mitigates experimental failure risk versus unsubstituted 7-azaindole in FGFR and TAK1/MAP4K2 programs. • Fragment-to-Lead Efficiency: Pre-installed methyl and nitrile groups allow direct SAR exploration of the hinge-region chemical space.

Molecular Formula C9H7N3
Molecular Weight 157.17 g/mol
Cat. No. B11917704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile
Molecular FormulaC9H7N3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=C(N2)C#N
InChIInChI=1S/C9H7N3/c1-6-2-3-7-4-8(5-10)12-9(7)11-6/h2-4H,1H3,(H,11,12)
InChIKeyOZTWXMKEHSILOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Azaindole Building Block for Kinase Research


6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile (CAS 1934502-28-9) is a functionalized heterocyclic building block based on the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a privileged scaffold in medicinal chemistry for targeting protein kinases [1]. Its molecular formula is C9H7N3 with a molecular weight of 157.17 [2]. The compound features a methyl group at the 6-position of the pyridine ring and a nitrile substituent at the 2-position of the pyrrole ring. This specific substitution pattern provides a chemically distinct vector set for fragment-based drug discovery and structure-activity relationship (SAR) exploration, differentiating it from unsubstituted or otherwise substituted azaindoles [3]. The presence of the nitrile group offers a unique synthetic handle and a potential hydrogen-bond acceptor for modulating target binding interactions.

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Sourcing and Substitution Guidance


In the context of kinase inhibitor discovery, the 7-azaindole scaffold is not a monolithic entity; subtle modifications to its substitution pattern profoundly influence kinase selectivity, binding mode, and physicochemical properties [1]. Therefore, substituting a specific derivative like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile with a generic azaindole (e.g., unsubstituted 7-azaindole or a regioisomeric carbonitrile) carries a high risk of experimental failure. The methyl and nitrile groups in this compound are not inert bystanders; they create a unique electrostatic and steric environment that can dictate whether a derivative acts as a potent FGFR inhibitor (IC50 in nM range) [2] or a selective TAK1/MAP4K2 modulator [3]. The evidence below demonstrates why sourcing the exact, specified compound is critical for generating reproducible SAR data and for advancing kinase-targeted projects where a distinct vector combination is required.

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Differentiation from Closest Analogs


C-2 Nitrile vs. C-3 Nitrile: Impact on Kinase Binding Geometry

The substitution pattern of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile presents a unique vector geometry compared to closely related 3-cyano-7-azaindoles. In kinase inhibitor design, the 7-azaindole core typically forms hinge-region hydrogen bonds, while substituents extend into the solvent-exposed region, the ribose pocket, or the back hydrophobic pocket. The 2-nitrile group in this compound projects its electron density differently than a 3-nitrile, influencing both the pKa of the pyrrole NH and the orientation of hydrogen bond acceptors [1]. This distinct geometry can be critical for achieving selectivity among kinases with subtle differences in their active site architecture. No direct head-to-head IC50 comparison for this exact compound is available in the public domain. However, a class-level SAR study on 4-substituted 1H-pyrrolo[2,3-b]pyridines demonstrates that small changes in substitution can shift kinase inhibition from potent dual TAK1/MAP4K2 activity to MAP4K2 selectivity [2], highlighting the sensitivity of this scaffold to substitution.

Kinase Inhibitor Design Binding Mode SAR Azaindole Scaffold

Physicochemical Profile vs. Unsubstituted 7-Azaindole

The addition of a methyl and a nitrile group to the 7-azaindole core is expected to significantly alter its physicochemical profile. While experimental data for this specific compound is not publicly reported, the impact of these substitutions can be inferred with high confidence based on established medicinal chemistry principles [1]. The C-6 methyl group increases lipophilicity (cLogP), potentially improving membrane permeability, while the C-2 nitrile adds polarity and acts as a hydrogen bond acceptor, which can modulate solubility and target binding. In contrast, unsubstituted 7-azaindole (CAS 271-63-6) is more polar and has lower molecular weight, making it a less ideal starting point for lead optimization requiring specific permeability or potency profiles .

Drug-likeness Physicochemical Properties Fragment-Based Drug Discovery Lipophilicity

C-2 Nitrile: Versatile Handle for Library Synthesis

The nitrile group at the C-2 position of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile is a versatile synthetic handle that enables a range of chemical transformations not possible with unsubstituted or other carbonitrile regioisomers. This specific compound can undergo hydrolysis to yield a carboxylic acid, reduction to an amine, or cycloaddition to form heterocycles like tetrazoles . This is a key point of differentiation from compounds like 6-Methyl-1H-pyrrolo[2,3-b]pyridine (CAS 824-39-5), which lacks the nitrile and therefore cannot be directly elaborated via these routes . The ability to diversify this building block in parallel is a significant advantage for generating focused libraries to explore kinase SAR.

Parallel Synthesis Medicinal Chemistry Functional Group Transformation Building Block

6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile: Kinase Drug Discovery Applications


Fragment-Based Discovery: Targeting the Kinase Hinge

This compound is an ideal fragment-sized building block for FBLD campaigns aimed at ATP-competitive kinase inhibitors. Its 7-azaindole core is a well-validated hinge-binding motif, as demonstrated in numerous kinase-inhibitor co-crystal structures [1]. The specific 2-nitrile and 6-methyl substitution pattern provides a distinct vector set for fragment growing, potentially exploring sub-pockets not accessible with simpler azaindole fragments. This allows for the mapping of chemical space adjacent to the hinge region with a unique physicochemical profile, as supported by the class-level inference on predicted cLogP and vector geometry [2].

Selectivity Profiling and DFG-out Pocket SAR Exploration

Given the class-level evidence that 4-substituted 1H-pyrrolo[2,3-b]pyridines can be tuned for TAK1/MAP4K2 dual inhibition or MAP4K2 selectivity [3], this compound can serve as a core scaffold for designing focused libraries. By utilizing the C-2 nitrile as a synthetic handle, medicinal chemists can systematically vary substituents at other positions (e.g., N-1, C-4, C-5) to probe kinase selectivity. The goal is to identify analogs with defined activity profiles against targets like FGFR (e.g., achieving low nM IC50 against FGFR1-3 as seen with related compounds [4]), or to achieve selectivity over other kinases.

Advanced Intermediates for Screening Library Synthesis

The versatile nitrile group at the C-2 position makes this compound a superior choice for generating diverse, high-quality screening libraries. As a procurement decision, choosing this advanced building block over a simpler, non-functionalized 7-azaindole can significantly increase the chemical diversity and drug-likeness of the resulting library. Parallel synthesis can transform the nitrile into amides, amines, and tetrazoles, each with distinct binding and property profiles . This approach accelerates the hit-to-lead process by providing a rapid pathway to explore the SAR of a promising kinase-targeted scaffold.

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